3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.Scientific Research Applications
1. Crystal Structure Analysis
The crystal structure of related pyrazole-4-carbonitrile compounds, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined by X-ray crystallography. These studies are crucial for understanding the molecular conformation and chemical reactivity of these compounds (Liu, Chen, Sun, & Wu, 2013).
2. Synthesis of Derivatives
Research has been conducted on synthesizing new derivatives of pyrazole-4-carbonitrile, indicating its potential as a precursor for various chemical compounds. These derivatives can include substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, highlighting the compound's versatility in organic synthesis (Ali, Ragab, Abdelghafar, & Farag, 2016).
3. Development of Novel Compounds
Novel compounds, like 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, have been synthesized using pyrazole-4-carbonitrile derivatives. These compounds are elucidated from chemical and spectroscopic data, indicating their potential application in developing new chemical entities (Khalifa, Al-Omar, & Ali, 2017).
4. Medicinal Chemistry Applications
Some derivatives of pyrazole-4-carbonitrile have shown promising biological properties, such as anticancer activity. The compounds' structures and their effects on cell growth and cell cycle arrest are being studied, which is significant for medicinal chemistry and drug development (Zheng et al., 2010).
5. Colorimetric Chemosensors
Derivatives of pyrazole-4-carbonitrile have been utilized in the synthesis of colorimetric chemosensors. These chemosensors can recognize metal ions like Cu2+, Zn2+, and Co2+, which is essential for environmental monitoring and analytical chemistry (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Safety And Hazards
This includes understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
Future Directions
This involves predicting or suggesting future research directions, potential applications, or improvements to the synthesis method.
properties
IUPAC Name |
3-ethyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-2-15-14(12-17)16(19-10-6-7-11-19)20(18-15)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDQTUGQJQSCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C#N)N2C=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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